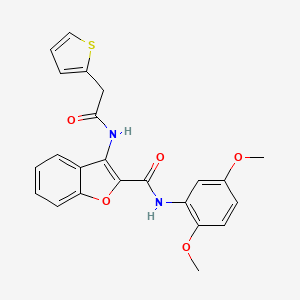

N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Beschreibung

N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2,5-dimethoxyphenyl group and a thiophene-acetamido substituent. The benzofuran core provides rigidity and aromaticity, while the thiophene and methoxy groups introduce electronic diversity.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c1-28-14-9-10-19(29-2)17(12-14)24-23(27)22-21(16-7-3-4-8-18(16)30-22)25-20(26)13-15-6-5-11-31-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPUSIBDISIGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzofuran-2-carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Attachment of the 2,5-Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the benzofuran intermediate is reacted with 2,5-dimethoxyphenyl halide under basic conditions.

Incorporation of the Thiophen-2-ylacetamido Group: The final step is the acylation of the amine group with thiophen-2-ylacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Halogenated derivatives and strong bases or acids are used depending on the type of substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its functional groups allow for versatile modifications, making it suitable for applications in organic electronics, photonics, and advanced polymers.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound is compared to structurally related molecules from patent literature and crystallographic studies. Key analogs include:

Key Observations :

- Heterocycle Impact : The benzofuran core in the target compound differs from benzothiazole analogs (e.g., CF₃-substituted benzothiazole in ), which may alter electronic properties and binding affinity due to sulfur vs. oxygen electronegativity .

- Thiophene vs. Furan : Compared to 2NPFC , replacing furan with thiophene increases sulfur-mediated interactions (e.g., C–H⋯S vs. C–H⋯O), affecting crystal packing and solubility. Thiophene’s larger atomic radius also modifies dihedral angles between aromatic rings (e.g., 8.5–13.5° in thiophene vs. 9.7° in furan analogs) .

Physicochemical and Conformational Differences

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the benzene-thiophene dihedral angles (8.5–13.5°) are slightly larger than in its furan analog (9.7°), suggesting enhanced planarity in furan derivatives .

- Hydrogen Bonding : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide participates in weak C–H⋯O/S interactions, while furan analogs rely on C–H⋯O motifs. This may influence solubility and crystallization behavior .

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is , with a molecular weight of 372.44 g/mol. The compound's structure includes a benzofuran core, which has been associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide. For instance:

- In Vitro Studies : A study tested various derivatives against the National Cancer Institute's 60 human cancer cell lines. Compounds with similar structures showed significant growth inhibition (GI50 values ranging from 0.20 to 2.58 μM), indicating potential efficacy in cancer treatment .

- Mechanism of Action : The proposed mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation. Compounds targeting tyrosine kinase receptors have demonstrated promising results, suggesting that N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide may act similarly .

Case Study 1: Inhibition of Tumor Growth

A recent research project focused on the synthesis and evaluation of thiophenyl derivatives for anticancer activity. Among the synthesized compounds, one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications to the thiophenyl group can enhance anticancer efficacy .

Case Study 2: Selectivity for Cancer Cells

Another study investigated the selectivity of compounds similar to N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide. It was found that certain derivatives did not significantly affect normal cells (e.g., VERO or PBMC), indicating a favorable therapeutic index and reduced side effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.